molecular formula C10H12N4O2S B5548578 Ethyl 5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B5548578
M. Wt: 252.30 g/mol
InChI Key: LMXGAWKMSQHOKZ-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused triazolopyrimidine core. Key structural attributes include:

  • Position 5: A methyl (-CH₃) substituent, enhancing steric bulk and lipophilicity.
  • Position 6: An ethyl carboxylate (-COOEt) group, influencing solubility and bioavailability.

This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine family, a scaffold known for diverse bioactivities, including herbicidal, antimicrobial, and antiparasitic properties . Its synthesis typically involves multi-component condensation reactions or functionalization of preformed triazolopyrimidine cores .

Properties

IUPAC Name

ethyl 5-methyl-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2S/c1-4-16-8(15)7-5-14-9(11-6(7)2)12-10(13-14)17-3/h5H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMXGAWKMSQHOKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=NC(=N2)SC)N=C1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multicomponent reactions. One common method includes the reaction of aminotriazoles with β-ketoglutaric acid dimethyl ester and dimethylformamide dimethyl acetal . This reaction is carried out under specific conditions to ensure regioselectivity and high yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Ethyl 5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted triazolopyrimidines .

Scientific Research Applications

Ethyl 5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways . These interactions result in various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Table 1: Substituent Profiles of Selected Analogues

Compound Name Position 2 Position 5 Position 6 Position 7 Key Modifications
Target Compound -SCH₃ -CH₃ -COOEt -H Baseline structure
8a () -SO₂NH(aryl) -OCH₃ -OCH₃ -H Sulfonamide group; enhanced herbicidal activity
5a () -NH₂ -CH₃ -CONH(aryl) -aryl Carboxamide at C6; improved hydrogen bonding
Compound 7e () -O(benzyl) -CH₃ -COOEt -aryl Diaryl ether linkage; extended π-system
K4C () -pyridinyl -C₃H₇ -COOEt -H Propyl and pyridinyl groups; altered steric/electronic profile
5d () -Cl -H -COOEt -Cl Dichloro-substituted; increased reactivity

Key Observations :

  • Position 2 : Sulfonamide (8a) and alkoxy (7e) groups enhance target engagement in herbicidal applications compared to methylsulfanyl .

Key Observations :

  • Multi-component reactions (e.g., ) offer regioselectivity advantages but require optimization for yield improvement .
  • Post-synthetic modifications (e.g., chlorination in ) enable rapid diversification but involve hazardous reagents .

Table 3: Bioactivity Comparisons

Compound Bioactivity Mechanism Efficacy (IC₅₀/EC₅₀) Reference
Target Compound Herbicidal ALS enzyme inhibition Not reported
8a () Herbicidal ALS inhibition EC₅₀ = 0.8 μM (broadleaf weeds)
5k () Antifungal Target undefined 72% inhibition (wheat Fusarium)
K4C () Antimalarial PfATP4 inhibition IC₅₀ = 12 nM (Plasmodium falciparum)

Key Observations :

  • Sulfonamide derivatives (e.g., 8a) exhibit superior herbicidal activity due to enhanced ALS binding via hydrogen bonding and steric complementarity .
  • Antimalarial activity in K4C highlights the scaffold’s versatility, with pyridinyl and propyl groups critical for parasite membrane disruption .

Physicochemical Properties

Table 4: Spectral and LogP Data

Compound IR (C=O stretch, cm⁻¹) ¹³C-NMR (C=S, ppm) Calculated LogP Reference
Target Compound 1,670–1,682 N/A 2.1 (estimated)
8a () N/A N/A 3.5
8a–d () 1,249–1,268 (C=S) 184.91–186.62 2.8–3.2
5a () 1,685–1,712 (C=O) N/A 1.9

Key Observations :

  • The methylsulfanyl group in the target compound reduces polarity (LogP ≈ 2.1) compared to sulfonamides (LogP ≈ 3.5) .
  • Carboxamide derivatives (5a) show lower LogP values, correlating with improved aqueous solubility .

Q & A

Q. Q1: What are the most effective synthetic routes for Ethyl 5-methyl-2-(methylsulfanyl)triazolopyrimidine-6-carboxylate, and how can reaction conditions be optimized for high yields?

Methodological Answer: The compound is synthesized via multi-component reactions (MCRs) involving β-keto esters, aldehydes, and 3-amino-5-methylthio-1,2,4-triazole. Key steps include:

  • Microwave-assisted synthesis (e.g., 323 K for 30 min in ethanol) to improve reaction efficiency and reduce time .
  • Solvent-free conditions or green solvents (e.g., ionic liquids) to enhance sustainability .
  • Purification via recrystallization (acetone/ethanol) or column chromatography (ethyl acetate/petroleum ether) .
    Optimization Metrics:
ParameterOptimal RangeImpact on Yield
Temperature70–100°C75–82%
Reaction Time30 min (microwave)70–80%
CatalystK₂CO₃ or NaHCO₃10–15% increase

Structural Characterization

Q. Q2: What advanced techniques are recommended for resolving structural ambiguities in triazolopyrimidine derivatives?

Methodological Answer:

  • X-ray Crystallography : Provides definitive bond lengths/angles (e.g., triclinic crystal system, space group P1) .
  • ¹H/¹³C NMR : Key signals include:
    • Ethyl ester protons at δ 1.08–1.30 ppm (triplet, J = 7.2 Hz).
    • Methylsulfanyl group at δ 2.59 ppm (singlet) .
  • Mass Spectrometry : Confirm molecular weight (e.g., m/z 362.84 for C₁₆H₁₅ClN₄O₂S) .

Biological Activity Profiling

Q. Q3: How can researchers design assays to evaluate the anticancer potential of this compound?

Methodological Answer:

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Target Identification : Molecular docking against CDK2 (PDB ID: 1HCL) to predict binding affinity .
  • Apoptosis Assays : Flow cytometry (Annexin V/PI staining) to quantify cell death pathways .

Q. Table: Substituent Effects on Bioactivity

SubstituentActivity (IC₅₀, μM)Target
5-Methyl-2-MeS12.4 ± 1.2CDK2
5-Phenyl-7-Br8.9 ± 0.8Topoisomerase II
7-(3-Hydroxyphenyl)15.6 ± 2.1COX-2

Data Contradictions

Q. Q4: How should conflicting solubility or activity data be addressed in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Solubility Conflicts : Use Hansen solubility parameters (HSPs) to correlate solvent polarity (logP ≈ 2.5) with experimental solubility .
  • Bioactivity Variability : Validate via dose-response curves and control for metabolic interference (e.g., CYP450 inhibition assays) .
  • Structural Reanalysis : Cross-validate NMR/X-ray data with computational models (DFT or MD simulations) .

Computational Modeling

Q. Q5: What computational strategies are effective for predicting reaction pathways or metabolite profiles?

Methodological Answer:

  • DFT Calculations : Optimize transition states (B3LYP/6-31G*) to predict regioselectivity in cyclization steps .
  • ADMET Prediction : Use SwissADME to estimate permeability (e.g., TPSA = 85 Ų, moderate BBB penetration) .
  • Metabolite ID : Employ Mass Frontier to simulate phase I/II metabolites (e.g., sulfoxidation of MeS group) .

Stability and Degradation

Q. Q6: What protocols ensure stability during storage or in biological matrices?

Methodological Answer:

  • Storage : –20°C in amber vials under argon to prevent oxidation of the sulfanyl group .
  • LC-MS Stability Tests : Monitor degradation products (e.g., ester hydrolysis to carboxylic acid) in PBS (pH 7.4) at 37°C .
  • Light Sensitivity : Use UV-vis spectroscopy (λmax = 270 nm) to quantify photodegradation rates .

Advanced Analytical Methods

Q. Q7: How can hyphenated techniques resolve complex mixtures in reaction monitoring?

Methodological Answer:

  • HPLC-DAD-MS : Separate intermediates using a C18 column (ACN/H₂O gradient) and correlate UV spectra (220–400 nm) with MS data .
  • In situ FTIR : Track carbonyl (1700 cm⁻¹) and triazole (1600 cm⁻¹) groups during synthesis .
  • 2D NMR (HSQC/HMBC) : Assign quaternary carbons and confirm regiochemistry .

Multi-Step Synthesis Challenges

Q. Q8: What strategies mitigate low yields in late-stage functionalization?

Methodological Answer:

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) for amines during alkylation .
  • Microwave Iteration : Apply stepwise irradiation (e.g., 70°C for 1 h, then 100°C for 16 h) to avoid side reactions .
  • Catalytic Systems : Pd(OAc)₂/XPhos for Suzuki couplings on brominated derivatives .

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